molecular formula C17H11BrN2O B15212770 2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine CAS No. 53174-12-2

2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B15212770
CAS No.: 53174-12-2
M. Wt: 339.2 g/mol
InChI Key: DKKPFJOZEHPSDX-UHFFFAOYSA-N
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Description

2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked to a 4-bromophenyl-substituted furan ring at position 2. This scaffold is pharmacologically significant due to the imidazo[1,2-a]pyridine moiety’s prevalence in bioactive molecules, including anxiolytics (e.g., alpidem) and antiprotozoal agents . The bromophenyl-furan substituent introduces steric and electronic modifications that may enhance target binding or metabolic stability.

Properties

CAS No.

53174-12-2

Molecular Formula

C17H11BrN2O

Molecular Weight

339.2 g/mol

IUPAC Name

2-[5-(4-bromophenyl)furan-2-yl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C17H11BrN2O/c18-13-6-4-12(5-7-13)15-8-9-16(21-15)14-11-20-10-2-1-3-17(20)19-14/h1-11H

InChI Key

DKKPFJOZEHPSDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(O3)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the biological context and the specific application being studied .

Comparison with Similar Compounds

Structural Modifications and Physical Properties

The imidazo[1,2-a]pyridine scaffold tolerates diverse substitutions, influencing physical properties such as melting points, solubility, and crystallinity. Key comparisons include:

Table 1: Physical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
Compound Substituents Melting Point (°C) Molecular Weight Reference
2-(4-Bromophenyl)imidazo[1,2-a]pyridine 4-Bromophenyl at position 2 210–212 273.13
2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine* 5-(4-Bromophenyl)furan-2-yl Not reported ~357.2 (est.)
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine 4-Fluorophenyl 162–164 227.23
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine 4-Chlorophenyl 202–204 243.69

*The target compound’s furan bridge likely reduces crystallinity compared to simpler aryl derivatives, as seen in furan-containing analogs like compound 19 (), which is isolated as a brown solid .

Key Findings :

  • Furan-bridged analogs: Exhibit potent antiprotozoal activity, with IC₅₀ values ≤1 nM against T. b. rhodesiense . The amidinophenyl group enhances DNA affinity, suggesting the bromophenyl-furan variant may retain similar interactions.
  • Aryl substituents : Electron-withdrawing groups (e.g., bromo, chloro) improve thermal stability and may enhance target binding .
  • Positional effects : Methyl groups at R4 (e.g., compound 2h) boost AChE inhibition, highlighting the importance of substitution patterns .

Pharmacological Potential

  • Antiprotozoal agents : Furan-linked diamidines in show curative effects in murine models, suggesting the bromophenyl-furan variant could be optimized for parasitic diseases .
  • Anticancer applications : Imidazo[1,2-a]pyridines with biphenyl side chains inhibit tumor cell lines (e.g., HeLa) via unspecified mechanisms .
  • Neurological targets : Substituted derivatives (e.g., zolpidem) target GABA receptors, though bromophenyl-furan analogs may require functional group adjustments for CNS activity .

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